Cas no 99357-51-4 (4-Iodo-3,5-dimethylbenzaldehyde)

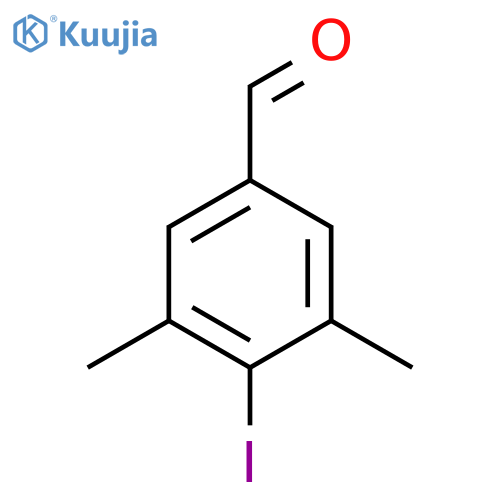

99357-51-4 structure

商品名:4-Iodo-3,5-dimethylbenzaldehyde

4-Iodo-3,5-dimethylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-3,5-dimethylbenzaldehyde

- 3,5-Dimethyl-4-iodobenzaldehyde

-

- MDL: MFCD27665651

- インチ: 1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3

- InChIKey: NTBSLYKPXQFPFH-UHFFFAOYSA-N

- ほほえんだ: IC1C(C)=CC(C=O)=CC=1C

計算された属性

- せいみつぶんしりょう: 259.97

- どういたいしつりょう: 259.97

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-Iodo-3,5-dimethylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559280-500 mg |

3,5-Dimethyl-4-iodobenzaldehyde; . |

99357-51-4 | 500MG |

€228.10 | 2023-04-13 | ||

| abcr | AB559280-250mg |

3,5-Dimethyl-4-iodobenzaldehyde; . |

99357-51-4 | 250mg |

€182.70 | 2025-02-21 | ||

| abcr | AB559280-10g |

3,5-Dimethyl-4-iodobenzaldehyde; . |

99357-51-4 | 10g |

€1638.40 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265015-1g |

3,5-Dimethyl-4-iodobenzaldehyde |

99357-51-4 | 97% | 1g |

¥2053.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265015-500mg |

3,5-Dimethyl-4-iodobenzaldehyde |

99357-51-4 | 97% | 500mg |

¥1669.00 | 2024-04-23 | |

| A2B Chem LLC | BA19394-10g |

4-Iodo-3,5-dimethylbenzaldehyde |

99357-51-4 | 95% | 10g |

$2098.00 | 2024-07-18 | |

| abcr | AB559280-500mg |

3,5-Dimethyl-4-iodobenzaldehyde; . |

99357-51-4 | 500mg |

€228.10 | 2023-08-31 | ||

| abcr | AB559280-1 g |

3,5-Dimethyl-4-iodobenzaldehyde; . |

99357-51-4 | 1g |

€301.20 | 2023-04-13 | ||

| A2B Chem LLC | BA19394-500mg |

4-Iodo-3,5-dimethylbenzaldehyde |

99357-51-4 | 97% | 500mg |

$211.00 | 2024-05-20 | |

| A2B Chem LLC | BA19394-250mg |

4-Iodo-3,5-dimethylbenzaldehyde |

99357-51-4 | 95% | 250mg |

$148.00 | 2024-07-18 |

4-Iodo-3,5-dimethylbenzaldehyde 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

99357-51-4 (4-Iodo-3,5-dimethylbenzaldehyde) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99357-51-4)4-Iodo-3,5-dimethylbenzaldehyde

清らかである:99%

はかる:1g

価格 ($):235.0